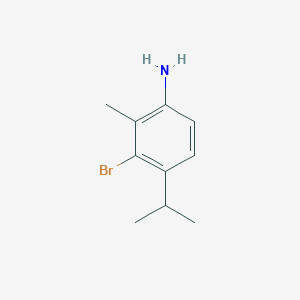

3-Bromo-4-isopropyl-2-methyl-aniline

説明

3-Bromo-4-isopropyl-2-methyl-aniline is a substituted aniline derivative featuring a bromine atom at the para-position relative to the amino group, an isopropyl group at the meta-position, and a methyl group at the ortho-position. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in electrophilic substitution and coupling reactions. The steric and electronic effects imparted by its substituents (bromine, isopropyl, and methyl) likely influence its solubility, stability, and synthetic utility .

特性

分子式 |

C10H14BrN |

|---|---|

分子量 |

228.13 g/mol |

IUPAC名 |

3-bromo-2-methyl-4-propan-2-ylaniline |

InChI |

InChI=1S/C10H14BrN/c1-6(2)8-4-5-9(12)7(3)10(8)11/h4-6H,12H2,1-3H3 |

InChIキー |

DTPSCAFACMINTF-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1Br)C(C)C)N |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Comparison of Brominated Aniline Derivatives

Key Differences and Implications

Steric Effects :

- The isopropyl group in 3-Bromo-4-isopropyl-2-methyl-aniline introduces significant steric hindrance compared to methyl or trifluoromethyl substituents in analogs like 3-Bromo-4-methylaniline (CAS 7745-91-7) or 2,6-Dibromo-4-(trifluoromethyl)aniline (CAS 72678-19-4). This bulkiness may reduce reactivity in nucleophilic substitution reactions but improve selectivity in catalytic coupling reactions .

Electronic Effects: Bromine at the para-position (relative to NH₂) in the target compound creates a strong electron-withdrawing effect, stabilizing the amino group against oxidation. In contrast, bromine at ortho positions (e.g., 2-Bromo-3-methylaniline, CAS 54879-20-8) increases steric strain and alters resonance stabilization .

Lipophilicity and Solubility :

- The isopropyl and methyl groups in the target compound enhance lipophilicity compared to derivatives with polar substituents like CF₃ (CAS 72678-19-4). This property could make it more suitable for lipid-soluble applications, such as drug penetration through biological membranes .

Synthetic Utility: Dibromo analogs (e.g., CAS 10546-65-3) exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions due to dual leaving groups. The mono-bromo target compound may instead serve as a regioselective intermediate in stepwise syntheses .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。